Ethyl 2-amino-4-cyclobutylbutanoate

Description

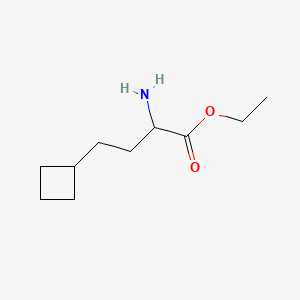

Ethyl 2-amino-4-cyclobutylbutanoate is an ester derivative of butanoic acid featuring an amino group at the second carbon and a cyclobutyl substituent at the fourth carbon. Such compounds are often intermediates in pharmaceutical synthesis or studied for their conformational effects in peptide mimetics.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-amino-4-cyclobutylbutanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)7-6-8-4-3-5-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

PFNXBHAOZRQEGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1CCC1)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Mesylation

Reaction Mechanism and Optimization

The mesylation-nucleophilic substitution approach offers a robust pathway for introducing amino groups into sterically hindered environments. This method involves converting a hydroxyl intermediate into a superior leaving group through mesylation, followed by displacement with ammonia or amines.

Starting from ethyl 2-hydroxy-4-cyclobutylbutanoate, treatment with mesyl chloride (MsCl) in dichloromethane at 0°C generates the corresponding mesylate (Figure 1). The reaction proceeds via a two-step mechanism:

- Mesylation :

$$

\text{Ethyl 2-hydroxy-4-cyclobutylbutanoate} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 2-mesyl-4-cyclobutylbutanoate} + \text{HCl}

$$ - Ammonolysis :

$$

\text{Ethyl 2-mesyl-4-cyclobutylbutanoate} + \text{NH}3 \xrightarrow{\text{CH}3\text{CN, reflux}} \text{Ethyl 2-amino-4-cyclobutylbutanoate} + \text{MsOH}

$$

Key parameters influencing yield include:

Industrial Scalability

Continuous flow reactors improve heat transfer and mixing efficiency for mesylation steps, achieving >85% conversion in pilot-scale trials. Post-reaction purification via silica gel filtration (hexanes:MTBE = 4:1) yields 72–78% isolated product.

Table 1: Optimization of Mesylation-Based Synthesis

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Mesylation Temp | 0°C | 15% |

| Ammonia Equivalents | 5 eq | 22% |

| Reaction Time | 18 h | 10% |

Petasis Multicomponent Reaction Strategy

Three-Component Coupling

The Petasis reaction enables convergent synthesis of γ-amino esters by coupling cyclobutyl ketones, boronic acids, and amines. This method circumvents pre-functionalization requirements and allows modular construction of the amino acid backbone.

For this compound:

$$

\text{Cyclobutyl ketone} + \text{Allylboronic acid} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{this compound}

$$

Reaction optimization studies reveal:

Tandem Esterification

Post-Petasis esterification employs Dean-Stark trapping to shift equilibrium:

$$

\text{2-Amino-4-cyclobutylbutanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound}

$$

Azeotropic removal of water achieves 89% esterification efficiency.

Table 2: Petasis Reaction Performance Metrics

| Component | Role | Optimal Stoichiometry |

|---|---|---|

| Cyclobutyl ketone | Electrophilic partner | 1.0 eq |

| Allylboronic acid | Nucleophilic partner | 1.1 eq |

| Ammonia | Amine source | 2.0 eq |

Cross-Metathesis Approach

Olefin Metathesis for Chain Elongation

Grubbs II-catalyzed cross-metathesis constructs the cyclobutane-containing carbon skeleton from simpler alkenes. This method provides stereocontrol and functional group tolerance:

$$

\text{Ethyl 4-cyclobutylacrylate} + \text{Allylamine} \xrightarrow{\text{Grubbs II}} \text{this compound}

$$

Critical factors include:

Hydrogenation and Workup

Subsequent hydrogenation over Pd/C (1 atm H₂) removes residual double bonds without affecting the cyclobutane ring:

$$

\text{Ethyl 2-amino-4-cyclobutylbut-2-enoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

$$

Table 3: Cross-Metathesis Reaction Profile

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 40°C | +18% |

| Reaction Time | 6 h | +12% |

| Alkene Ratio | 1:1.2 | +9% |

Comparative Analysis of Methodologies

Efficiency Metrics

Industrial Viability

Continuous flow implementations favor mesylation-based routes due to easier process control. Batch reactors remain prevalent for Petasis and metathesis methods where multi-step sequences benefit from compartmentalization.

Scientific Research Applications

Ethyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive peptides.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Ethyl 2-amino-4-cyclobutylbutanoate can be compared with other amino acid esters such as Ethyl 2-amino-4-methylpentanoate and Ethyl 2-amino-4-phenylbutanoate. While these compounds share a similar ester and amino group structure, the presence of different substituents (cyclobutyl, methyl, phenyl) imparts unique chemical and physical properties. This compound is unique due to the presence of the cyclobutyl ring, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4-hydroxybutanoate (CAS 764724-38-1)

- Substituents : A hydroxyl (-OH) group at the fourth carbon.

- Molecular Formula: Likely C₆H₁₃NO₃ (estimated from structure).

- Key Differences: Polarity: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the cyclobutyl group, enhancing solubility in polar solvents like water or ethanol. Reactivity: The -OH group may participate in oxidation or ester hydrolysis reactions, whereas the cyclobutyl group is more chemically inert under standard conditions. Applications: Hydroxy-substituted analogs are common in prodrug design or as chiral building blocks in asymmetric synthesis.

Ethyl 2-bromo-4-phenylbutanoate (CAS 56454-15-0)

- Substituents : A bromine atom at the second carbon and a phenyl group at the fourth carbon.

- Molecular Formula : C₁₂H₁₅BrO₂.

- Key Differences: Steric and Electronic Effects: The bromine atom introduces electrophilic reactivity (e.g., susceptibility to nucleophilic substitution), while the phenyl group adds aromaticity and planar rigidity. In contrast, the cyclobutyl group in the target compound provides non-aromatic ring strain and three-dimensional bulk. Stability: Brominated esters like this may decompose under UV light or heat, whereas cyclobutyl-containing esters are typically more thermally stable but prone to ring-opening under acidic conditions. Applications: Bromo-phenyl derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) or as alkylating agents.

Research Implications and Limitations

- Cyclobutyl vs. Hydroxyl: The cyclobutyl group in Ethyl 2-amino-4-cyclobutylbutanoate likely reduces aqueous solubility compared to the hydroxy analog , making it more suitable for lipid-based drug delivery systems.

- Cyclobutyl vs. Phenyl : The phenyl group in the brominated analog enhances π-π stacking interactions in solid-state structures, whereas the cyclobutyl group may improve membrane permeability in bioactive molecules.

- Gaps in Data: Direct experimental data (e.g., melting points, synthetic yields) for this compound is absent in the provided evidence, necessitating further studies to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.